molecular formula C8H12O2 B13562978 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one

1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one

Katalognummer: B13562978
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: CRKLNYZMCIYHBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hydroxymethyl)bicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a ketone functional group This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene or norbornadiene as the starting material.

    Oxidation: The ketone functional group is introduced through an oxidation reaction, often using oxidizing agents such as chromium trioxide or potassium permanganate.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters, ethers.

Wissenschaftliche Forschungsanwendungen

1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Known for its aromatic properties and use in medicinal applications.

    Bicyclo[2.2.1]heptan-2-one: A simpler analog without the hydroxymethyl group, used in organic synthesis.

Uniqueness: 1-(Hydroxymethyl)bicyclo[221]heptan-2-one is unique due to the presence of both a hydroxymethyl group and a ketone functional group

Eigenschaften

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

1-(hydroxymethyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C8H12O2/c9-5-8-2-1-6(4-8)3-7(8)10/h6,9H,1-5H2

InChI-Schlüssel

CRKLNYZMCIYHBC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC1CC2=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.